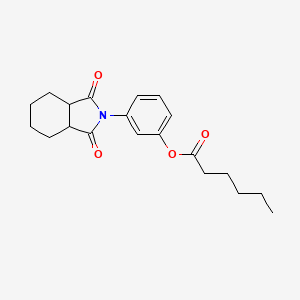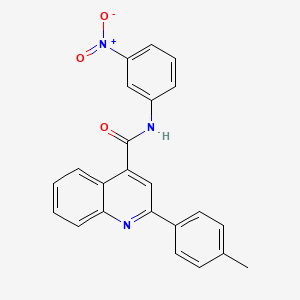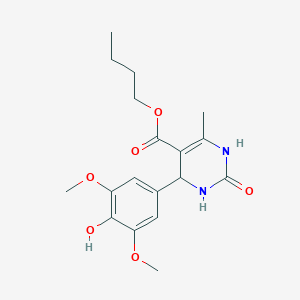![molecular formula C24H18Cl2N2O7 B11619268 2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate](/img/structure/B11619268.png)
2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenyl group, a dichlorophenoxy group, and a carbamoyl propanoate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of 4-nitrophenylacetic acid with 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl propanoate moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate: Similar in structure but with a fluorine atom instead of chlorine.
Butyl propanoate: Similar ester functionality but lacks the nitrophenyl and dichlorophenoxy groups.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate is unique due to its combination of nitrophenyl, dichlorophenoxy, and carbamoyl propanoate groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H18Cl2N2O7 |
|---|---|
Molecular Weight |
517.3 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-[4-(2,4-dichlorophenoxy)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C24H18Cl2N2O7/c25-16-3-10-22(20(26)13-16)35-19-8-4-17(5-9-19)27-23(30)11-12-24(31)34-14-21(29)15-1-6-18(7-2-15)28(32)33/h1-10,13H,11-12,14H2,(H,27,30) |
InChI Key |
YOGARKZCBROKLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619190.png)

![(7Z)-3-(4-fluorophenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11619206.png)
![Methyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11619210.png)
![4-(4-Chlorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11619217.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide](/img/structure/B11619221.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619222.png)
![6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619228.png)

![2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619244.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619249.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11619251.png)

![ethyl 2-[(4E)-4-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11619272.png)
